molecular formula C15H30O2 B034813 Acetic acid, C11-14-branched alkyl esters, C13-rich CAS No. 108419-35-8

Acetic acid, C11-14-branched alkyl esters, C13-rich

Cat. No. B034813
M. Wt: 242.4 g/mol
InChI Key: UCXBDUCHMOVNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, C11-14-branched alkyl esters, C13-rich, also known as Isooctyl pelargonate, is a chemical compound that is widely used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action, which makes it an interesting subject for further exploration.

Mechanism Of Action

The mechanism of action of Acetic acid, C11-14-branched alkyl esters, C13-rich is not well understood. However, it is believed to work by altering the physical properties of the cell membrane, which leads to changes in cell function. This compound is also thought to have antioxidant properties, which may contribute to its biological effects.

Biochemical And Physiological Effects

Acetic acid, C11-14-branched alkyl esters, C13-rich has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that Acetic acid, C11-14-branched alkyl esters, C13-rich can improve wound healing and reduce skin irritation.

Advantages And Limitations For Lab Experiments

Acetic acid, C11-14-branched alkyl esters, C13-rich has several advantages for lab experiments. It is a stable and non-toxic compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, there are also some limitations to using this compound in lab experiments. It has limited solubility in water, which can make it difficult to use in aqueous formulations. It is also sensitive to light and heat, which can affect its stability.

Future Directions

There are several future directions for research on Acetic acid, C11-14-branched alkyl esters, C13-rich. One area of interest is its potential as a drug delivery system. This compound has been shown to have good solubility in lipids, which makes it an attractive carrier for lipophilic drugs. Another area of interest is its potential as a skin penetration enhancer. This compound has been shown to improve the penetration of drugs through the skin, which could have implications for topical drug delivery. Finally, there is also interest in exploring the antioxidant properties of Acetic acid, C11-14-branched alkyl esters, C13-rich and its potential as a therapeutic agent for oxidative stress-related diseases.

Synthesis Methods

Acetic acid, C11-14-branched alkyl esters, C13-rich is synthesized through the esterification of isooctanol with pelargonic acid. This process involves the reaction of isooctanol with pelargonic acid in the presence of a catalyst, such as sulfuric acid, to produce the desired compound. The reaction is carried out under controlled conditions, and the product is purified through distillation and other purification techniques.

Scientific Research Applications

Acetic acid, C11-14-branched alkyl esters, C13-rich is widely used in scientific research applications, including pharmaceuticals, cosmetics, and industrial applications. This compound is used as a solvent, emulsifier, and dispersant in various formulations. It is also used as a lubricant and plasticizer in various industrial applications. In the pharmaceutical industry, Acetic acid, C11-14-branched alkyl esters, C13-rich is used as a carrier for drugs and as an ingredient in topical formulations. It is also used in cosmetics as a skin conditioning agent and emollient.

properties

CAS RN

108419-35-8

Product Name

Acetic acid, C11-14-branched alkyl esters, C13-rich

Molecular Formula

C15H30O2

Molecular Weight

242.4 g/mol

IUPAC Name

(3,4-diethyl-6-methyloctyl) acetate

InChI

InChI=1S/C15H30O2/c1-6-12(4)11-15(8-3)14(7-2)9-10-17-13(5)16/h12,14-15H,6-11H2,1-5H3

InChI Key

UCXBDUCHMOVNPF-UHFFFAOYSA-N

SMILES

CCC(C)CC(CC)C(CC)CCOC(=O)C

Canonical SMILES

CCC(C)CC(CC)C(CC)CCOC(=O)C

Other CAS RN

108419-35-8

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.